![molecular formula C14H12ClN3 B15065889 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chloro and 2-methylbenzyl group, contributes to its diverse pharmacological potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the key starting material.
Addition Reaction: The lithiated intermediate is then reacted with 2-methylbenzyl chloride under controlled conditions to introduce the 2-methylbenzyl group at the 6-position.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the substituents using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolopyrimidines with various functional groups at the 4-position.
Oxidation: Oxidized derivatives of the 2-methylbenzyl group.
Reduction: Reduced forms of the pyrimidine ring or the substituents.
科学研究应用
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
作用机制
The mechanism of action of 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine involves:
Molecular Targets: The compound targets specific enzymes and proteins, such as kinases, that play crucial roles in cell signaling and regulation.
Pathways Involved: It interferes with pathways like the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress response, leading to reduced inflammation and apoptosis in cancer cells.
Binding Interactions: Molecular docking studies have shown that the compound binds favorably to active residues of target proteins, inhibiting their activity and disrupting cellular processes.
相似化合物的比较
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazole ring fused to the pyrimidine core.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to the pyrimidine core.
Quinazoline: A fused bicyclic compound with a benzene ring and a pyrimidine ring.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for synthesizing complex molecules. Its biological activities, particularly in cancer research, highlight its importance as a potential therapeutic agent. Further research and development could lead to new applications and improved understanding of its mechanism of action.
属性
分子式 |
C14H12ClN3 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC 名称 |
4-chloro-6-[(2-methylphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-9-4-2-3-5-10(9)6-11-7-12-13(15)16-8-17-14(12)18-11/h2-5,7-8H,6H2,1H3,(H,16,17,18) |
InChI 键 |
IQEKAWUEVJNSRR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CC2=CC3=C(N2)N=CN=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



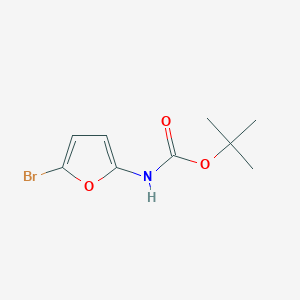
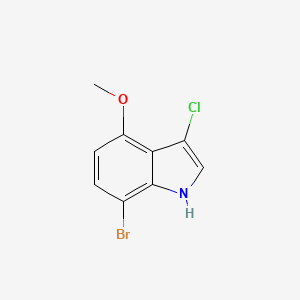
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
![N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide](/img/structure/B15065828.png)
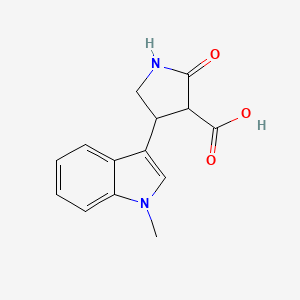

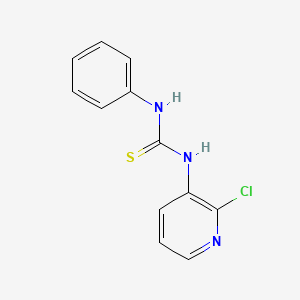
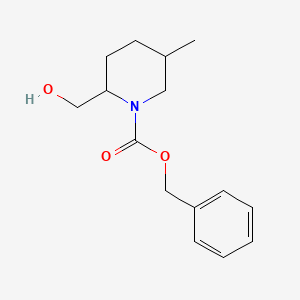
![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)


![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)

